molecular formula C15H12O8 B7765619 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one CAS No. 557792-97-9

3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one

Cat. No. B7765619
CAS RN: 557792-97-9
M. Wt: 320.25 g/mol
InChI Key: KJXSIXMJHKAJOD-UHFFFAOYSA-N
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Description

Dihydromyricetin is a hexahydroxyflavanone that is the 2,3-dihydro derivative of myricetin. It is a hexahydroxyflavanone, a 3',5'-dihydroxyflavanone, a secondary alpha-hydroxy ketone, a member of 4'-hydroxyflavanones, a flavanonol and a member of dihydroflavonols. It is functionally related to a myricetin.
3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one is a natural product found in Rhododendron cinnabarinum, Intsia, and other organisms with data available.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Chroman-4-one derivatives are important intermediates and building blocks in organic synthesis and drug design. They have a privileged structure in heterocyclic chemistry and are divided into several categories, including benzylidene-4-chromanones and flavanones (Emami & Ghanbarimasir, 2015).
    • The synthesis of chroman-4-one derivatives involves various methods, including the oxidation of related compounds (Suzuki et al., 2004).
  • Biological Activities :

    • Certain chroman-4-one derivatives have been found to possess antioxidant activity. For instance, 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene]chroman-4-one displayed significant activity in antioxidant assays (Siddaiah et al., 2006).
    • These compounds also exhibit anti-inflammatory properties, as seen in some 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones isolated from Aquilaria sinensis (Yu et al., 2020).
  • Analytical Applications :

    • Chroman-4-one derivatives, such as 3,4,5-trihydroxyfluorones, are used as analytical reagents in spectrophotometry and chromatography (Ivanov & Mamedov, 2006).
  • Pharmaceutical Research :

    • Some chroman-4-one derivatives have been assessed for their potential in treating hyperglycemia and related conditions (Nikhat et al., 2013).
  • Material Science :

    • These compounds are also utilized in the synthesis of supramolecular structures and dendrimers, demonstrating their versatility in material science applications (Percec et al., 2006).

properties

IUPAC Name

3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXSIXMJHKAJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347411
Record name 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-3,3',4',5,5',7-Hexahydroxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one

CAS RN

557792-97-9, 27200-12-0
Record name 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3,3',4',5,5',7-Hexahydroxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 - 246 °C
Record name trans-3,3',4',5,5',7-Hexahydroxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one
Reactant of Route 2
3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one
Reactant of Route 3
3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one
Reactant of Route 4
3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one
Reactant of Route 5
3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one
Reactant of Route 6
3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one

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